molecular formula C9H7NO2 B1626714 2-(Benzo[d]isoxazol-3-yl)acetaldehyde CAS No. 50471-23-3

2-(Benzo[d]isoxazol-3-yl)acetaldehyde

Cat. No.: B1626714
CAS No.: 50471-23-3
M. Wt: 161.16 g/mol
InChI Key: UOXRJEWLPWENKO-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)acetaldehyde is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of α,β-acetylenic oximes under the influence of catalysts such as AuCl3, which leads to substituted isoxazoles . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often focus on optimizing yield and selectivity while minimizing the use of toxic reagents and harsh conditions. Metal-free synthetic routes have gained attention due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]isoxazol-3-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Benzo[d]isoxazol-3-yl)acetic acid.

    Reduction: Formation of 2-(Benzo[d]isoxazol-3-yl)ethanol.

    Substitution: Formation of various substituted isoxazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Benzo[d]isoxazol-3-yl)acetaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)acetaldehyde is primarily related to its interaction with biological targets through its isoxazole ring. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways and molecular targets depend on the particular application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d]isoxazol-3-yl)acetaldehyde is unique due to its specific structure, which combines the isoxazole ring with an aldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-6-5-8-7-3-1-2-4-9(7)12-10-8/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXRJEWLPWENKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499674
Record name (1,2-Benzoxazol-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50471-23-3
Record name (1,2-Benzoxazol-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzo[d]isoxazol-3-yl)acetaldehyde
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2-(Benzo[d]isoxazol-3-yl)acetaldehyde
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2-(Benzo[d]isoxazol-3-yl)acetaldehyde
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2-(Benzo[d]isoxazol-3-yl)acetaldehyde
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2-(Benzo[d]isoxazol-3-yl)acetaldehyde
Reactant of Route 6
Reactant of Route 6
2-(Benzo[d]isoxazol-3-yl)acetaldehyde

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